1,1-Dibromoethylene

Cross-coupling Organometallics Synthetic methodology

1,1-Dibromoethylene (CAS 593-92-0, vinylidene bromide) is a C₂-symmetrical gem-dihaloalkene (C₂H₂Br₂, MW 185.85). Characterized by a boiling point of 92.0±0.0°C at 760 mmHg, a density of 2.2±0.1 g/cm³, and a predicted log P of 1.92, it exhibits low water solubility and high solubility in non-polar organic solvents such as hexane, toluene, and diethyl ether.

Molecular Formula C2H2Br2
Molecular Weight 185.85 g/mol
CAS No. 593-92-0
Cat. No. B1218783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromoethylene
CAS593-92-0
Synonyms1,1-dibromoethylene
Molecular FormulaC2H2Br2
Molecular Weight185.85 g/mol
Structural Identifiers
SMILESC=C(Br)Br
InChIInChI=1S/C2H2Br2/c1-2(3)4/h1H2
InChIKeyIWHJPYXAFGKABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dibromoethylene (CAS 593-92-0) Technical Overview for Procurement and Research


1,1-Dibromoethylene (CAS 593-92-0, vinylidene bromide) is a C₂-symmetrical gem-dihaloalkene (C₂H₂Br₂, MW 185.85) . Characterized by a boiling point of 92.0±0.0°C at 760 mmHg, a density of 2.2±0.1 g/cm³, and a predicted log P of 1.92, it exhibits low water solubility and high solubility in non-polar organic solvents such as hexane, toluene, and diethyl ether . With updated ¹H NMR, ¹³C NMR, and IR spectroscopic data available [1], it serves as a versatile C2 building block for cross-coupling, polymerization, and alkyne synthesis.

Why 1,1-Dibromoethylene Cannot Be Replaced by Generic Analogs


1,1-Dibromoethylene exhibits unique reactivity profiles compared to its closest structural analogs: 1,2-dibromoethylene, 1,1-dichloroethylene, and 1,1-dibromoethane. The geminal bromine substitution confers distinct steric and electronic properties that dictate reaction outcomes [1]. Unlike 1,2-dibromoethylene (cis/trans isomers), 1,1-dibromoethylene undergoes asymmetric polymerization due to steric effects [2] [3]. In cross-coupling reactions, the reactivity of 1,1-dibromoethylenes differs fundamentally from that of 1,2-dibromoethylenes [4]. Furthermore, substituting 1,1-dibromoethylene with saturated 1,1-dibromoethane eliminates the vinyl functionality entirely, preventing participation in addition and cross-coupling reactions. The evidence below quantifies these critical differences.

Quantitative Differentiation of 1,1-Dibromoethylene vs. Key Analogs


Chemoselectivity in Palladium-Catalyzed Cross-Coupling vs. 1,2-Dibromoethylene

1,1-Dibromoethylene exhibits distinct chemoselectivity in Pd-catalyzed cross-coupling compared to 1,2-dibromoethylene. With the Pd(OAc)₂–DPPE system, 1,1-dibromoethylene couples with alkynylaluminums to yield aryl-substituted conjugated enediynes in up to 99% yield. Switching the catalyst to Pd₂(dba)₃–TFP selectively produces unsymmetrical 1,3-diynes from the same starting material [1]. In contrast, (E)-1,2-dibromoethylene reacts preferentially over (Z)-1,2-dibromoethylene in stereospecific cross-coupling with 1-alkynylzinc chlorides, yielding products dependent on stereochemistry rather than catalyst control [2].

Cross-coupling Organometallics Synthetic methodology

Polymerizability: Asymmetric 1,1-Dibromoethylene vs. Symmetric trans-1,2-Dibromoethylene

The polymerization behavior of 1,1-dibromoethylene differs fundamentally from that of 1,2-dibromoethylene due to steric effects. Studies of the halogen-substituted ethylene series demonstrate that asymmetric dihaloethylenes (including 1,1-dibromoethylene) undergo polymerization regardless of the halogen substituent [1] [2]. In contrast, the symmetrical trans-1,2-dibromoethylene exhibits significantly reduced polymerizability due to steric hindrance, while tetrabromo-, tetrachloro-, and tetraiodoethylenes cannot polymerize at all [1].

Polymer chemistry Materials science Structure-property relationships

Inhalation Toxicity Profile: 1,1-Dibromoethylene vs. 1,1-Dichloroethylene

Comparative inhalation toxicology studies in rats demonstrate that 1,1-dibromoethylene (1,1-DBE) and 1,1-dichloroethylene (1,1-DCE) exhibit similar toxicity on a molar basis, while 2-chloro-1,3-butadiene (2-CBD) is less toxic [1]. Both 1,1-DBE and 1,1-DCE produce comparable elevations of serum transaminase and development of bloody ascites, though with differing temporal profiles [1]. Importantly, both compounds show enhanced toxicity in fasted rats, a phenomenon linked to glutathione depletion [1].

Toxicology Safety assessment Risk characterization

Updated Spectroscopic Characterization vs. Historical Reference Data

Recent crystallographic and spectroscopic studies provide the first X-ray crystal structure characterization of 1,1-dibromoethylene and updated ¹H NMR, ¹³C NMR, and IR spectral data superseding earlier literature reports [1]. The melting point has also been experimentally determined, whereas many database entries previously listed only estimated values [1]. This modern, peer-reviewed characterization ensures reliable identity confirmation and purity assessment, offering advantages over analog compounds lacking such updated analytical benchmarks.

Analytical chemistry Spectroscopy Quality control

Procurement-Driven Application Scenarios for 1,1-Dibromoethylene


Synthesis of Aryl-Substituted Conjugated Enediynes and Unsymmetrical 1,3-Diynes via Catalyst-Controlled Cross-Coupling

1,1-Dibromoethylene serves as a divergent starting material for the synthesis of two distinct product classes: aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes. By selecting between Pd(OAc)₂–DPPE or Pd₂(dba)₃–TFP catalyst systems, researchers can achieve yields up to 99% for enediynes from the same 1,1-dibromoethylene substrate [1]. This catalyst-controlled selectivity is not achievable with 1,2-dibromoethylene, whose reactivity is dictated by stereochemistry rather than catalyst identity [2].

Polymer Synthesis Using Asymmetric Dihaloethylene Monomers

Unlike symmetric trans-1,2-dibromoethylene (which shows reduced polymerizability) or tetrahaloethylenes (which cannot polymerize), 1,1-dibromoethylene undergoes polymerization under free-radical conditions [1] [2]. This property enables its use as a monomer or comonomer for synthesizing bromine-containing polymers, where the vinyl functionality and bromine substituents provide reactive handles for further modification or impart flame-retardant properties.

Precursor to 1-Bromoalkynes via Dehydrobromination

1,1-Dibromoethylene and its substituted derivatives undergo dehydrobromination under mild conditions (DMSO/DBU) to yield 1-bromoalkynes, valuable intermediates for further synthetic transformations [1] [2]. This route offers a practical alternative to methods requiring harsher conditions or less accessible starting materials. The gem-dibromo substitution pattern is essential for this transformation; 1,2-dibromoethylenes cannot yield 1-bromoalkynes via an analogous elimination pathway.

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